molecular formula C21H18N4S B12266171 4-(5-{[(4-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine

4-(5-{[(4-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine

Cat. No.: B12266171
M. Wt: 358.5 g/mol
InChI Key: QGTISANLWPLXCZ-UHFFFAOYSA-N
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Description

4-(5-{[(4-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a pyridine ring, and a sulfanyl group attached to a phenyl ring

Preparation Methods

The synthesis of 4-(5-{[(4-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine typically involves multiple steps. One common method starts with the preparation of the triazole ring through the cyclization of hydrazine derivatives with appropriate acylating agents. The sulfanyl group is then introduced via nucleophilic substitution reactions, often using thiol derivatives. The final step involves the coupling of the triazole derivative with a pyridine ring under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Chemical Reactions Analysis

4-(5-{[(4-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine undergoes various chemical reactions, including:

Scientific Research Applications

4-(5-{[(4-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-{[(4-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, inhibiting their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the disruption of their function. These interactions can affect various biological pathways, contributing to the compound’s antimicrobial and anti-inflammatory properties .

Comparison with Similar Compounds

4-(5-{[(4-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine can be compared with other triazole derivatives, such as:

Properties

Molecular Formula

C21H18N4S

Molecular Weight

358.5 g/mol

IUPAC Name

4-[5-[(4-methylphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C21H18N4S/c1-16-7-9-17(10-8-16)15-26-21-24-23-20(18-11-13-22-14-12-18)25(21)19-5-3-2-4-6-19/h2-14H,15H2,1H3

InChI Key

QGTISANLWPLXCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=NC=C4

Origin of Product

United States

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